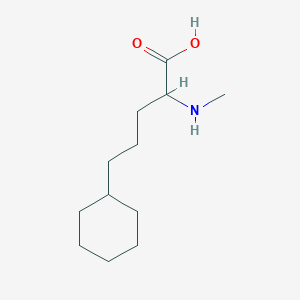![molecular formula C11H13N B14731340 1H-Pyrrolo[1,2-a]indole, 2,3,9,9a-tetrahydro- CAS No. 5265-63-4](/img/structure/B14731340.png)
1H-Pyrrolo[1,2-a]indole, 2,3,9,9a-tetrahydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrolo[1,2-a]indole, 2,3,9,9a-tetrahydro- is a heterocyclic compound with the molecular formula C11H13N. This compound is part of the pyrroloindole family, which is known for its diverse pharmacological properties and presence in numerous natural products . The structure of 1H-Pyrrolo[1,2-a]indole, 2,3,9,9a-tetrahydro- consists of a fused pyrrole and indole ring system, making it a privileged scaffold in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[1,2-a]indole, 2,3,9,9a-tetrahydro- can be achieved through various methods. One common approach involves the intramolecular cyclization of lactams using alkyllithium reagents . This method typically requires the use of lithium derivatives followed by in situ reduction with lithium aluminum hydride . Another approach involves the use of sodium iodide as a catalyst and tert-butyl hydroperoxide as an oxidant to achieve sulfonyl-radical-involved cascade cyclization .
Industrial Production Methods
Industrial production methods for 1H-Pyrrolo[1,2-a]indole, 2,3,9,9a-tetrahydro- are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
1H-Pyrrolo[1,2-a]indole, 2,3,9,9a-tetrahydro- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as tert-butyl hydroperoxide can be used.
Reduction: Lithium aluminum hydride is often employed for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of sulfonated derivatives, while reduction reactions typically yield fully reduced pyrroloindole derivatives .
科学的研究の応用
1H-Pyrrolo[1,2-a]indole, 2,3,9,9a-tetrahydro- has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, this compound and its derivatives have shown potential as pharmacologically active agents with diverse properties, including anticancer, antimicrobial, and anti-inflammatory activities . Additionally, it is used in the development of new materials and as a ligand in coordination chemistry .
作用機序
The mechanism of action of 1H-Pyrrolo[1,2-a]indole, 2,3,9,9a-tetrahydro- is not fully understood. it is believed to exert its effects through interactions with various molecular targets and pathways. For example, some derivatives of this compound have been shown to inhibit specific enzymes or receptors involved in disease processes . The exact molecular targets and pathways involved can vary depending on the specific derivative and its intended application.
類似化合物との比較
1H-Pyrrolo[1,2-a]indole, 2,3,9,9a-tetrahydro- can be compared with other similar compounds, such as pyrrolo[2,3-f]indole and pyrrolo[3,2-e]indole . These compounds share a similar fused ring system but differ in the position and nature of the fused rings. The unique structure of 1H-Pyrrolo[1,2-a]indole, 2,3,9,9a-tetrahydro- contributes to its distinct pharmacological properties and makes it a valuable scaffold in drug discovery .
特性
CAS番号 |
5265-63-4 |
|---|---|
分子式 |
C11H13N |
分子量 |
159.23 g/mol |
IUPAC名 |
2,3,3a,4-tetrahydro-1H-pyrrolo[1,2-a]indole |
InChI |
InChI=1S/C11H13N/c1-2-6-11-9(4-1)8-10-5-3-7-12(10)11/h1-2,4,6,10H,3,5,7-8H2 |
InChIキー |
VQQAVYDAXAHZCO-UHFFFAOYSA-N |
正規SMILES |
C1CC2CC3=CC=CC=C3N2C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(4-benzhydrylpiperazine-1-carbonyl)phenyl]-5-chloro-thiophene-2-sulfonamide](/img/structure/B14731261.png)

![N-(2-{[(4-Fluorophenyl)methyl][(5-methylthiophen-2-yl)methyl]amino}-2-oxoethyl)-N-[2-(piperidin-1-yl)ethyl]propanamide](/img/structure/B14731269.png)
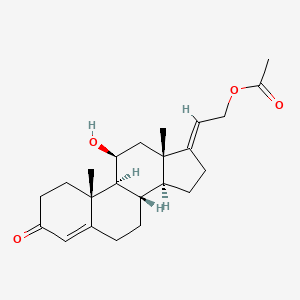
![5-[(4-Chlorophenyl)diazenyl]-1-methyl-1,3-diazinane-2,4,6-trione](/img/structure/B14731273.png)
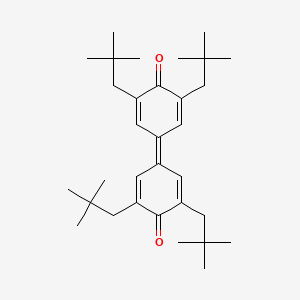
![4-[2-(4-Chlorophenyl)propan-2-yl]benzoic acid](/img/structure/B14731282.png)
![(3E)-3-[(5-acetyl-2-hydroxyphenyl)methylidene]oxolan-2-one](/img/structure/B14731284.png)


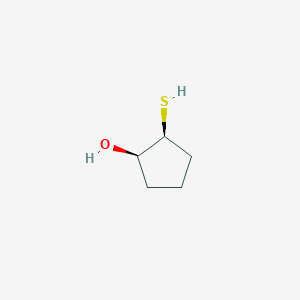
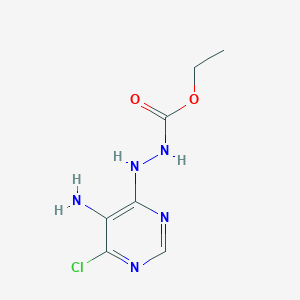
![Methyl 2-[(5-morpholin-4-ylsulfonylpyridin-2-yl)amino]benzoate](/img/structure/B14731322.png)
